molecular formula C21H30N2O3 B2790008 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 477871-01-5

4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine

Cat. No.: B2790008
CAS No.: 477871-01-5
M. Wt: 358.482
InChI Key: IRSJYMNVMAWTEW-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor and introduce the dimethoxymethyl and octyloxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the dimethoxymethyl or octyloxyphenyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethoxymethyl)piperidine: Another compound with a dimethoxymethyl group, but with a piperidine ring instead of a pyrimidine ring.

    4-(Octyloxy)phenyl derivatives: Compounds with similar octyloxyphenyl groups but different core structures.

Uniqueness

4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine is unique due to the combination of its functional groups and the pyrimidine core. This unique structure imparts specific chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of both dimethoxymethyl and octyloxyphenyl groups can enhance its solubility and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

4-(dimethoxymethyl)-2-(4-octoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-4-5-6-7-8-9-16-26-18-12-10-17(11-13-18)20-22-15-14-19(23-20)21(24-2)25-3/h10-15,21H,4-9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSJYMNVMAWTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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